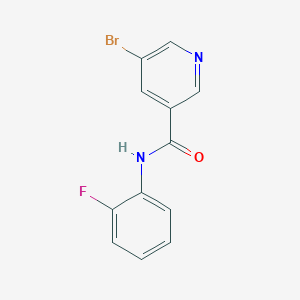![molecular formula C19H20N2S B5604223 4,6,8-三甲基-2-[(2-苯乙基)硫代]喹唑啉](/img/structure/B5604223.png)
4,6,8-三甲基-2-[(2-苯乙基)硫代]喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives often involves cyclization reactions, condensation, and substitutions. For instance, a one-pot synthesis method using zinc ferrite nanocatalyst was reported for the efficient production of quinazoline derivatives, highlighting an eco-friendly and economically viable approach for large-scale production (Rao et al., 2021). Similarly, palladium-catalyzed oxidative carbonylation has been utilized for synthesizing quinazolin-2-ones, showcasing a straightforward pathway to these compounds (Costa et al., 2004).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures have been extensively studied using various spectroscopic methods. The structural validation and characterization are crucial for understanding their potential applications and interactions. For example, X-ray diffraction analysis has confirmed the structure of novel quinazoline thioether derivatives, contributing to our understanding of their antimicrobial properties (Fan et al., 2019).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental for synthesizing a wide range of compounds with potential biological activities. These reactions are influenced by the electronic and steric properties of the substituents on the quinazoline nucleus.
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's application in different fields and for formulating drugs when applicable.
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. These properties are pivotal in dictating their chemical behavior and biological activities. For example, the presence of electron-withdrawing or donating groups can significantly affect their antimicrobial and anticancer activities (Berest et al., 2011).
科学研究应用
药理学应用
- 抗菌、镇痛和抗炎特性:喹唑啉衍生物,包括与 4,6,8-三甲基-2-[(2-苯乙基)硫代]喹唑啉结构相似的那些,已被研究其抗菌、镇痛和抗炎活性。苯肼环中具有甲基/甲氧基和胺、尿素和硫脲等取代基的化合物对于这些特性至关重要 (Dash, Dash, Laloo, & Medhi, 2017)。
- 抗肿瘤和抗疟特性:某些喹唑啉衍生物表现出有效的抗疟、抗菌和抗肿瘤活性。例如,一种相关化合物曲灭他曲沙特已证明具有广泛的抗肿瘤作用 (Elslager, Johnson, & Werbel, 1983)。
- 癌症治疗:喹唑啉以其抗癌特性而闻名。它们已被用于开发针对各种癌症的药物,特别是那些针对表皮生长因子受体 (EGFR) 和其他激酶的药物 (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015)。
农业应用
- 农业中的抗菌剂:一些喹唑啉衍生物正在作为农业中的抗菌剂进行评估,特别是针对植物病原菌的有效性,具有作为植物杀菌剂的潜力 (Fan et al., 2019)。
材料科学
- 光电材料:喹唑啉,包括与 4,6,8-三甲基-2-[(2-苯乙基)硫代]喹唑啉结构相似的衍生物,已应用于新型光电材料的制造。它们融入 π-扩展共轭体系对于开发有机发光二极管和其他发光元件的材料非常有价值 (Lipunova, Nosova, Charushin, & Chupakhin, 2018)。
未来方向
Given the significant biological activities of quinazoline derivatives, future research will likely continue to explore their potential therapeutic applications. This could include the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their safety and efficacy in preclinical and clinical studies .
属性
IUPAC Name |
4,6,8-trimethyl-2-(2-phenylethylsulfanyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13-11-14(2)18-17(12-13)15(3)20-19(21-18)22-10-9-16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQVIKLVYJYMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)SCCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-oxo-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5604153.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B5604156.png)
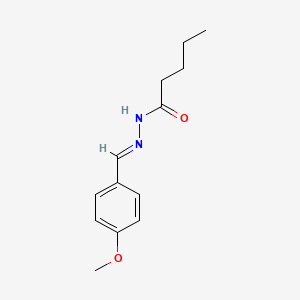
![4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5604168.png)
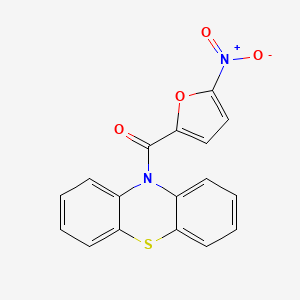
![3-[(6-cyclopropylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5604184.png)
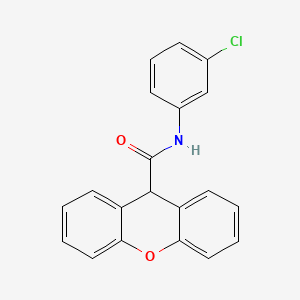
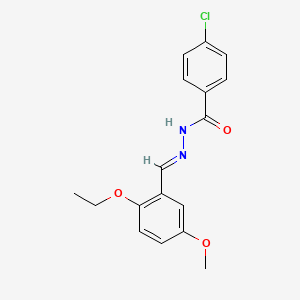
![2-ethyl-8-[(3-methyl-6-oxo-1(6H)-pyridazinyl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604204.png)
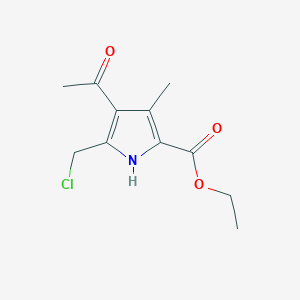

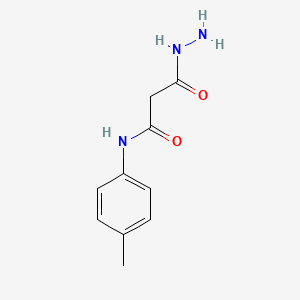
![1-[(4-chlorophenyl)sulfonyl]-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5604231.png)
